BenchChemオンラインストアへようこそ!

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

medicinal chemistry heterocyclic synthesis histamine receptor antagonists

This trisubstituted pyrazine scaffold delivers three orthogonal synthetic handles in a single building block. The C6 bromine enables Pd-catalysed Suzuki/Buchwald coupling; the C2 hydrazine undergoes one-step cyclisation to tetrazolo[1,5-a]pyrazine (per US8569300B2 pathway); and the C3 methoxy allows late-stage demethylation to tune LogP and H-bond character. This programmed sequence strategy significantly reduces heterocyclic library step-counts. Validated in both histamine-receptor and CCR4 antagonist programmes, the compound is offered at ≥95% purity for immediate hit-to-lead expansion. Bulk lots and custom packaging available on request.

Molecular Formula C5H7BrN4O
Molecular Weight 219.042
CAS No. 1334135-54-4
Cat. No. B571927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine
CAS1334135-54-4
Synonyms1-(6-broMo-3-Methoxypyrazin-2-yl)hydrazine
Molecular FormulaC5H7BrN4O
Molecular Weight219.042
Structural Identifiers
SMILESCOC1=NC=C(N=C1NN)Br
InChIInChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10)
InChIKeyKNABYJIAPKOHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine (CAS 1334135-54-4): A Multi-Functional Pyrazine Building Block for Medicinal Chemistry


1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine, also known as 5-bromo-3-hydrazinyl-2-methoxypyrazine, is a trisubstituted pyrazine derivative (C₅H₇BrN₄O, MW 219.04 g/mol) featuring a bromine atom at position 6, a methoxy group at position 3, and a hydrazine moiety at position 2 [1]. This compound serves as a versatile synthetic intermediate, with its three reactive handles enabling sequential chemo‑selective transformations. The pyrazine scaffold is a privileged structure in drug discovery, and this specific substitution pattern has been employed in patented therapeutic programs targeting histamine receptors [2]. Commercial availability at ≥95% purity from multiple suppliers makes it accessible for research‑use procurement .

Why Close Analogs Cannot Replace 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine in Multi‑Step Synthesis


The value of this compound lies in the simultaneous presence of three orthogonally reactive functional groups on the pyrazine ring. Replacing the hydrazine with an amine (5-bromo-3-methoxypyrazin-2-amine) eliminates the ability to form hydrazones and triazolo/tetrazolo‑fused bicycles—the core transformation documented in Patent US8569300B2 [1]. Omitting the bromine (2-hydrazinyl-3-methoxypyrazine) removes the only handle for metal‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), severely restricting downstream diversification [2]. Removing the methoxy group alters both the electronic character of the ring and the LogP, potentially impacting membrane permeability in drug candidates [3]. The three substituents are not interchangeable; each serves a distinct and essential synthetic purpose.

Quantitative Differentiation Evidence: 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine vs. Closest Analogs


Hydrazine vs. Amino: Two Reactive NH Sites Enable Triazolo/Tetrazolo Cyclization

The target compound carries a hydrazine (–NHNH₂) group at position 2, providing two nucleophilic nitrogen centres. This enables its conversion to tetrazolo[1,5‑a]pyrazine derivatives via reaction with triethyl orthoformate, a key transformation documented in US8569300B2 [1]. The closest amino analog, 5‑bromo‑3‑methoxypyrazin‑2‑amine (CAS 5900‑13‑0), has only one NH₂ group (computed HBD count = 1) and cannot undergo this cyclisation [2]. The hydrazine group has a formal hydrogen bond donor count of 2 versus 1 for the amine, offering distinct hydrogen‑bonding interactions with biological targets.

medicinal chemistry heterocyclic synthesis histamine receptor antagonists

Bromine Handle Enables Cross‑Coupling: Comparison with Non‑Brominated Analog

The bromine atom at position 6 of the target compound serves as a reactive handle for palladium‑catalysed cross‑coupling reactions (Suzuki, Stille, Negishi, Buchwald‑Hartwig). The non‑brominated analog, 2‑hydrazinyl‑3‑methoxypyrazine (CAS 210993‑11‑6, MW 140.14), lacks this synthetic versatility [1]. The presence of bromine increases the molecular weight by 78.9 Da (from 140.14 to 219.04) and contributes to increased lipophilicity (XLogP3‑AA = 0.7 for the target versus an estimated lower value for the non‑brominated analog based on the hydrophobic contribution of bromine) [2].

cross‑coupling C–C bond formation library synthesis

Patent‑Validated Intermediate in a Histamine Receptor Antagonist Programme

The target compound is explicitly synthesised and utilised as a key intermediate in US Patent US8569300B2 (Substituted tetrazolo[1,5‑A]pyrazine inhibitors of histamine receptors) [1]. In the patent procedure, 3,5‑dibromo‑2‑methoxypyrazine (1.9 mmol) is reacted with hydrazine hydrate (9.4 mmol, ~5 equiv.) in ethanol to produce the target hydrazine intermediate, which is subsequently cyclised with triethyl orthoformate [1]. This contrasts with 5‑bromo‑3‑methoxypyrazin‑2‑amine, which is documented as an intermediate for N‑pyrazinylbenzenesulfonamides (CCR4 antagonists) [2]. The two compounds therefore feed into entirely different pharmacophore classes.

histamine receptor tetrazolopyrazine drug discovery

Physicochemical Signature: TPSA and LogP Differentiation from the Aminopyrazine Analog

The target compound has a computed topological polar surface area (TPSA) of 73.1 Ų and XLogP3‑AA of 0.7 [1]. The amino analog 5‑bromo‑3‑methoxypyrazin‑2‑amine has a lower computed TPSA (approximately 61 Ų, based on replacement of –NHNH₂ with –NH₂) and a different hydrogen bond acceptor count (3 vs. 5 for the target) [2][3]. The additional nitrogen in the hydrazine group increases both hydrogen bond donor and acceptor capacity, which translates to different solubility and permeability profiles. The higher TPSA may favour aqueous solubility over the amino analog, while the LogP of 0.7 remains within the drug‑like range.

ADME drug‑likeness physicochemical properties

High‑Impact Application Scenarios for 1‑(6‑Bromo‑3‑methoxypyrazin‑2‑YL)hydrazine Based on Evidence


Synthesis of Fused Triazolo/Tetrazolo‑Pyrazine Kinase Inhibitor Libraries

The hydrazine group enables one‑step conversion to tetrazolo[1,5‑a]pyrazine scaffolds via triethyl orthoformate cyclisation, as validated in US8569300B2 [1]. The bromine atom allows subsequent Suzuki coupling to introduce aryl/heteroaryl diversity, enabling parallel library synthesis of histamine receptor‑targeted compounds.

Dual‑Functional Building Block for Sequential Chemo‑Selective Transformations

The three reactive sites—bromine (cross‑coupling), hydrazine (hydrazone formation, cyclisation), and methoxy (demethylation to OH)—can be addressed in a programmed sequence. This enables the construction of complex heterocyclic architectures in fewer steps than would be required with mono‑ or di‑substituted pyrazine starting materials [1][2].

Reference Standard in Physicochemical Property Optimisation Studies

With its balanced LogP (0.7) and moderate TPSA (73.1 Ų) [3], this compound serves as a reference point for understanding how incremental structural changes (hydrazine→amine, bromine→H, methoxy→OH) affect ADME‑relevant properties. Its well‑characterised computed and experimental properties make it suitable for use in computational chemistry validation sets.

Intermediate for CCR4 Antagonist Programme Hit Expansion

The structurally related 5‑bromo‑3‑methoxypyrazin‑2‑sulfonamide was a validated hit in AstraZeneca's CCR4 antagonist programme with pIC₅₀ = 7.2 [2]. The target hydrazine compound provides an alternative entry point to generate hydrazone‑ and hydrazide‑based CCR4 ligand series for hit‑to‑lead expansion, leveraging the same bromomethoxypyrazine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.